molecular formula C30H31N3O3 B2432809 (4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1114887-21-6

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2432809
CAS RN: 1114887-21-6
M. Wt: 481.596
InChI Key: CWVATLGPJPUWIJ-UHFFFAOYSA-N
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Description

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, also known as ETTQMP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ETTQMP belongs to the class of quinoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study conducted by Patel, Agravat, and Shaikh (2011) describes the synthesis and antimicrobial activity of new pyridine derivatives, including those structurally similar to (4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone. These compounds were evaluated for their effectiveness against various strains of bacteria and fungi, showing variable and modest activity. This highlights the compound's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Properties

Perreault et al. (2017) synthesized a derivative with a structure related to the queried compound, demonstrating potent and selective in vitro and in vivo activities in breast cancer models. This research suggests the potential of such compounds in cancer therapy, especially in targeting specific types of cancer cells while minimizing effects on normal cells (Perreault et al., 2017).

Tubulin Polymerization Inhibition

A series of derivatives derived from phenoxazine and phenothiazine, including structures akin to the queried compound, were reported by Prinz et al. (2017) to be highly potent inhibitors of tubulin polymerization. These compounds exhibited excellent antiproliferative properties against a wide range of cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Prinz et al., 2017).

Conformational Analysis

Karkhut et al. (2014) conducted a synthesis and conformational analysis of a compound structurally similar to the queried molecule. This research provides insight into the structural and electronic properties of such compounds, which is crucial for understanding their biological activities and potential applications in drug development (Karkhut et al., 2014).

properties

IUPAC Name

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-4-36-29-20-26(22-11-9-21(2)10-12-22)31-25-14-13-23(19-24(25)29)30(34)33-17-15-32(16-18-33)27-7-5-6-8-28(27)35-3/h5-14,19-20H,4,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVATLGPJPUWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

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